molecular formula C18H20N4OS B2702723 N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3-(3-methylthiophen-2-yl)propanamide CAS No. 2178771-44-1

N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3-(3-methylthiophen-2-yl)propanamide

Cat. No.: B2702723
CAS No.: 2178771-44-1
M. Wt: 340.45
InChI Key: QHPGWMGJTUVSJR-UHFFFAOYSA-N
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Description

“N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3-(3-methylthiophen-2-yl)propanamide” is a synthetic organic compound that belongs to the class of amides. This compound features a complex structure with multiple functional groups, including a pyrazole ring, a pyridine ring, and a thiophene ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3-(3-methylthiophen-2-yl)propanamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.

    Attachment of the pyridine ring: The pyrazole ring can be functionalized to introduce a pyridine moiety through coupling reactions.

    Formation of the thiophene ring: The thiophene ring can be synthesized separately and then coupled to the existing structure.

    Amide bond formation: The final step involves the formation of the amide bond through a condensation reaction between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyrazole or pyridine rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. The presence of multiple aromatic rings and heteroatoms can facilitate interactions with biological targets.

Medicine

Medicinal chemistry often explores such compounds for their potential therapeutic effects. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of “N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3-(3-methylthiophen-2-yl)propanamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or G-protein-coupled receptors (GPCRs).

Comparison with Similar Compounds

Similar Compounds

  • N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(2-thiophen-2-yl)propanamide
  • N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(3-methylfuran-2-yl)propanamide

Uniqueness

The uniqueness of “N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3-(3-methylthiophen-2-yl)propanamide” lies in its specific combination of functional groups and ring systems. This structure may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-(3-methylthiophen-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c1-13-6-8-24-17(13)3-4-18(23)20-11-14-9-15(12-19-10-14)16-5-7-21-22(16)2/h5-10,12H,3-4,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPGWMGJTUVSJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)NCC2=CC(=CN=C2)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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